Chemical properties and stability of 2-((Trimethylsilyl)oxy)acetonitrile
Chemical properties and stability of 2-((Trimethylsilyl)oxy)acetonitrile
An In-depth Technical Guide to the Chemical Properties and Stability of 2-((Trimethylsilyl)oxy)acetonitrile
Introduction: The Strategic Role of 2-((Trimethylsilyl)oxy)acetonitrile
2-((Trimethylsilyl)oxy)acetonitrile, also known as the trimethylsilyl (TMS) ether of glycolonitrile, is a versatile organosilicon compound with the chemical structure (CH₃)₃Si-O-CH₂-CN. It serves as a chemically stable and manageable precursor to glycolonitrile, the simplest cyanohydrin. In the fields of organic synthesis and drug development, the direct handling of glycolonitrile is often complicated by its instability and tendency to decompose into formaldehyde and highly toxic hydrogen cyanide[1].
The strategic application of a trimethylsilyl protecting group on the hydroxyl moiety circumvents these challenges. This protection renders the molecule more stable, less volatile, and safer to handle, while allowing for the facile, in situ or sequential release of the parent cyanohydrin under controlled conditions[2]. This guide provides a comprehensive overview of the synthesis, chemical properties, stability, and safe handling of 2-((trimethylsilyl)oxy)acetonitrile, offering field-proven insights for researchers and development professionals.
Physicochemical and Spectroscopic Properties
While specific, experimentally determined physical constants for 2-((trimethylsilyl)oxy)acetonitrile are not widely published, its properties can be reliably inferred from its structure and comparison with its structural isomer, 2-(trimethylsilyl)acetonitrile (CAS 18293-53-3).
Table 1: Physicochemical Data
| Property | Value | Source / Note |
| Molecular Formula | C₅H₁₁NOSi | [3] |
| Molecular Weight | 129.23 g/mol | Calculated |
| Appearance | Expected to be a clear, colorless liquid | Inferred from related compounds[4] |
| Boiling Point | Data not available. Isomer has bp 65-70 °C at 20 mmHg. | [5] |
| Density | Data not available. Isomer has d 0.827 g/mL at 25 °C. | [5] |
| Solubility | Soluble in most common organic solvents (e.g., ether, DCM, toluene). | [5] |
Spectroscopic Characterization (Expected)
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¹H NMR: Two distinct singlets are expected in a deuterated, aprotic solvent like CDCl₃. A sharp singlet around δ 0.1-0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl group, and a singlet around δ 4.0-4.5 ppm for the two protons of the methylene (-O-CH₂-CN) group.
-
¹³C NMR: Three signals are anticipated: one for the methyl carbons of the TMS group (around δ 0 ppm), one for the methylene carbon (around δ 60-70 ppm), and one for the nitrile carbon (around δ 115-120 ppm).
-
IR Spectroscopy: Characteristic absorption bands would include a sharp, strong peak for the nitrile (C≡N) stretch around 2250 cm⁻¹ and strong peaks for the Si-O-C bond in the 1000-1100 cm⁻¹ region, as well as C-H stretching and bending frequencies.
Synthesis and Purification
The synthesis of 2-((trimethylsilyl)oxy)acetonitrile is most efficiently achieved via the direct addition of trimethylsilyl cyanide (TMSCN) to formaldehyde. This method is advantageous as TMSCN is a less hazardous cyanating agent than hydrogen cyanide[6].
Caption: General workflow for the synthesis of 2-((trimethylsilyl)oxy)acetonitrile.
Experimental Protocol: Synthesis via Catalytic Cyanosilylation
Causality: This protocol utilizes a Lewis acid catalyst to activate the formaldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the cyanide from TMSCN. The reaction is performed under strictly anhydrous and inert conditions to prevent premature hydrolysis of the TMSCN reagent and the silylated product[7].
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).
-
Catalyst Addition: Add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq). Stir until dissolved.
-
Reactant Addition: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl cyanide (TMSCN, 1.0 eq) via syringe.
-
Formaldehyde Source: Slowly introduce freshly depolymerized formaldehyde gas into the solution or, alternatively, add paraformaldehyde (1.05 eq) in portions. Rationale: Using a slight excess of the aldehyde source ensures full consumption of the more valuable TMSCN reagent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. Note: A traditional aqueous workup must be avoided.
-
Purification: The crude residue is purified by vacuum distillation to yield pure 2-((trimethylsilyl)oxy)acetonitrile.
Chemical Stability and Safe Handling
The utility of 2-((trimethylsilyl)oxy)acetonitrile is intrinsically linked to its stability profile. While it is significantly more stable than its parent cyanohydrin, its primary vulnerability is the lability of the silicon-oxygen bond to hydrolysis.
Hydrolytic Instability
The trimethylsilyl ether linkage is readily cleaved by water, a reaction catalyzed by both acid and base, as well as by fluoride ions[3][6][8].
Caption: The hydrolysis pathway leads to the release of highly toxic species.
This susceptibility to hydrolysis is the most critical factor governing its handling and storage. Exposure to atmospheric moisture will lead to gradual degradation, releasing toxic glycolonitrile and, subsequently, hydrogen cyanide[1].
Protocol for Safe Storage and Handling
Trustworthiness: This protocol is designed as a self-validating system. Adherence to these steps inherently minimizes the risk of accidental hydrolysis and exposure.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The container should be placed in a cool, dry, and well-ventilated area, away from acids, bases, and strong oxidizing agents[9].
-
Handling Environment: All manipulations must be performed in a certified chemical fume hood. The use of a glovebox or Schlenk line is highly recommended for transfers to maintain an anhydrous, inert atmosphere.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves may be required for extended handling), and safety glasses. A face shield is recommended when handling larger quantities[10].
-
Dispensing: Use oven-dried syringes or cannulas for transferring the liquid. Never pour the liquid in open air.
-
Spill Management: In case of a spill, absorb the material with an inert, dry absorbent (e.g., vermiculite or dry sand). Do not use water. The contaminated absorbent should be collected in a sealed container for hazardous waste disposal.
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Due to the potential for cyanide generation, waste streams must be handled by trained personnel.
Reactivity and Synthetic Applications
The primary synthetic role of 2-((trimethylsilyl)oxy)acetonitrile is as a protected synthon for the α-hydroxyacetonitrile anion or as a stable source of glycolonitrile.
Deprotection to Glycolonitrile
The controlled hydrolysis of the silyl ether is a key application, providing access to glycolonitrile for subsequent reactions, such as the Strecker synthesis to produce the amino acid glycine[1].
Protocol: Acid-Catalyzed Deprotection
Causality: This procedure uses a stoichiometric amount of aqueous acid to rapidly and completely cleave the Si-O bond, liberating the desired cyanohydrin in solution for immediate use in a subsequent synthetic step[11].
-
Dissolution: Dissolve 2-((trimethylsilyl)oxy)acetonitrile (1.0 eq) in a suitable organic solvent like diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Acid Addition: At room temperature, add a 1N aqueous solution of hydrochloric acid (HCl, 1.0 mL per mmol of substrate) to the stirring solution[6].
-
Reaction: Stir the biphasic mixture for 1-3 hours. The completion of the deprotection can be monitored by TLC, observing the disappearance of the starting material.
-
Use: The resulting solution containing glycolonitrile can be carried forward directly into the next reaction step (e.g., addition of ammonia for aminoacetonitrile synthesis).
Nucleophilic Addition Reactions
The methylene proton adjacent to the nitrile group is acidic and can be removed by a strong, non-nucleophilic base (e.g., lithium bis(trimethylsilyl)amide, LiHMDS) to form a carbanion. This nucleophile can then be used in carbon-carbon bond-forming reactions, such as ring-opening of epoxides, serving as a valuable alternative to traditional aldol reactions[12].
Safety Profile
-
Primary Hazard: The most significant danger arises from its instability in the presence of moisture, leading to the formation of glycolonitrile, which can decompose to formaldehyde and hydrogen cyanide[1]. Hydrogen cyanide is acutely toxic by all routes of exposure.
-
Toxicity: By analogy to related compounds like 2-(trimethylsilyl)acetonitrile, the compound itself should be considered harmful if swallowed, in contact with skin, or if inhaled[9][13]. It is also expected to be a skin and eye irritant.
-
Flammability: The compound is likely a flammable liquid, similar to its isomer[9]. Keep away from heat, sparks, and open flames.
IN ALL CASES OF EXPOSURE, SEEK IMMEDIATE MEDICAL ATTENTION.
Conclusion
2-((Trimethylsilyl)oxy)acetonitrile is a strategically important synthetic intermediate that provides a stable and safer alternative to the direct use of glycolonitrile. Its chemical behavior is dominated by the trimethylsilyl ether group, which offers robust protection under anhydrous conditions but is readily cleaved by acid, base, or fluoride to unmask the reactive cyanohydrin. A thorough understanding of its hydrolytic instability is paramount for its safe handling, storage, and effective use in multi-step organic synthesis. By adhering to strict anhydrous protocols, researchers can confidently leverage this reagent to access valuable downstream products, including amino acids and complex chelating agents.
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